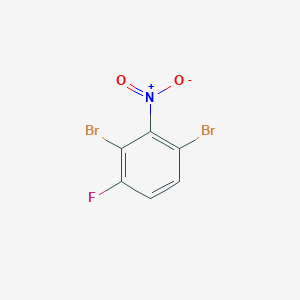

1,3-Dibromo-4-fluoro-2-nitrobenzene

Description

Contextualization of 1,3-Dibromo-4-fluoro-2-nitrobenzene within Halogenated Aromatic Systems

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the ability of the halogen atoms to act as leaving groups in various cross-coupling reactions or as directing groups in electrophilic substitutions. The reactivity of these compounds is significantly influenced by the nature and position of the halogen substituents, as well as the presence of other functional groups on the aromatic ring.

This compound is a polyhalogenated nitroaromatic compound. The presence of three halogen atoms (two bromine and one fluorine) and a nitro group on the benzene (B151609) ring creates a complex pattern of electronic and steric effects. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position. idc-online.com Conversely, this deactivation makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The differential reactivity of the bromine and fluorine atoms can also be exploited for selective transformations.

Significance of Multifunctionalized Benzene Derivatives in Contemporary Chemical Research

The importance of multifunctionalized benzene derivatives in modern chemical research cannot be overstated. These compounds serve as versatile scaffolds for the construction of a wide array of complex organic molecules. scielo.br The ability to introduce multiple, distinct functional groups onto a single benzene ring allows for a programmed and sequential elaboration of the molecular structure, a key strategy in the total synthesis of natural products and the development of new pharmaceutical agents. nih.gov

The diverse reactivity of the functional groups in molecules like this compound allows for orthogonal chemical strategies, where one functional group can be reacted selectively in the presence of others. This orthogonality is a highly sought-after feature in complex molecule synthesis, as it minimizes the need for protecting groups and reduces the number of synthetic steps, leading to more efficient and sustainable chemical processes.

Overview of Research Directions for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for investigation. A primary area of interest lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govyoutube.commdpi.comresearchgate.netnih.gov The differential reactivity of the C-Br and C-F bonds could allow for selective and sequential coupling reactions, enabling the synthesis of complex, unsymmetrically substituted biaryls and other aromatic derivatives.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization reactions followed by substitution. This opens up another dimension of synthetic utility, allowing for the introduction of a wide range of substituents. The combination of halogen and nitro functionalities also makes this compound a potential precursor for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions. The exploration of these research directions could lead to the discovery of new molecules with interesting biological activities or material properties.

Interactive Data Tables

While specific experimental data for this compound is scarce, the properties of closely related isomers can provide valuable insights.

Table 1: Physicochemical Properties of Nitrobenzene and a Halogenated Analogue

| Property | Nitrobenzene | 4-Bromo-1-fluoro-2-nitrobenzene (B1272216) |

| Molecular Formula | C₆H₅NO₂ | C₆H₃BrFNO₂ |

| Molecular Weight | 123.11 g/mol wikipedia.orgnih.gov | 220.00 g/mol |

| Appearance | Pale yellow oily liquid wikipedia.orgchemicalnote.com | - |

| Boiling Point | 210.9 °C wikipedia.org | - |

| Melting Point | 5.7 °C wikipedia.org | - |

| Density | 1.199 g/cm³ wikipedia.org | - |

| Solubility in Water | 0.19 g/100 mL at 20 °C wikipedia.org | - |

Table 2: Spectroscopic Data of Nitrobenzene

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.5-8.3 (m, 5H) |

| ¹³C NMR (CDCl₃) | δ 123.6, 129.5, 134.8, 148.4 |

| IR (neat) | 3080, 1525 (NO₂ asym), 1345 (NO₂ sym), 780, 680 cm⁻¹ |

| Mass Spectrum (EI) | m/z 123 (M⁺), 93, 77, 65, 51 |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWECUIFYNBUYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 4 Fluoro 2 Nitrobenzene

Direct Functionalization Approaches to Substituted Nitrohaloarenes

Direct functionalization methods offer an efficient route to 1,3-Dibromo-4-fluoro-2-nitrobenzene by introducing the necessary substituents onto a pre-existing aromatic core.

Electrophilic Aromatic Substitution (EAS) for Bromination

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the bromination of nitroaromatic compounds. In this approach, a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is employed to introduce bromine atoms onto the aromatic ring. The reaction is typically facilitated by a Lewis acid catalyst, like iron(III) bromide (FeBr₃), which polarizes the bromine molecule, enhancing its electrophilicity and enabling it to attack the electron-rich benzene (B151609) ring. libretexts.org The inherent directing effects of the substituents on the starting material guide the position of the incoming bromine atoms.

For instance, the synthesis of a related compound, 3-bromo-4-fluoronitrobenzene (B1266112), is achieved by reacting p-fluoronitrobenzene with bromine in the presence of concentrated sulfuric acid and silver sulfate. prepchem.com Similarly, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used as a brominating agent in acetic acid to prepare 3-bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene with high yields. researchgate.net

Regioselective Halogenation Strategies

Achieving the desired substitution pattern, as seen in this compound, requires precise control over the regioselectivity of the halogenation reactions. The existing substituents on the aromatic ring, such as the nitro and fluoro groups, exert strong directing effects. The nitro group is a powerful deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. These competing influences must be carefully managed to ensure the bromine atoms are introduced at the correct positions.

Researchers have developed various strategies to enhance regioselectivity. One approach involves the use of specialized reagents and catalysts. For example, palladium-catalyzed methods using N-halosuccinimides as oxidants have been shown to provide complementary regioselectivity to traditional electrophilic aromatic substitution reactions. organic-chemistry.org Another strategy involves performing reactions within the confined spaces of single-walled carbon nanotubes, which can drastically alter the regioselectivity of aromatic halogenation. nih.gov The choice of solvent can also play a crucial role, with fluorinated alcohols like hexafluoroisopropanol promoting high regioselectivity in the halogenation of arenes and heterocycles. nih.gov

Multi-Step Synthetic Sequences and Chemical Transformations

Multi-step syntheses provide a versatile platform for constructing complex molecules like this compound from simpler, more readily available precursors. libretexts.org These sequences often involve a series of chemical transformations designed to introduce and manipulate functional groups in a controlled manner.

Derivatization from Simpler Fluoronitrobenzene Precursors

A common strategy involves starting with a simpler fluoronitrobenzene derivative and sequentially adding the bromine atoms. For example, the synthesis of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) can be achieved through the bromination of 1-fluoro-2-nitrobenzene (B31998) using N-bromosuccinimide in acetic acid. chemicalbook.com This intermediate could then potentially undergo a second bromination step to yield the desired 1,3-dibromo product, although controlling the regioselectivity of this second addition would be critical. The synthesis of the related 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) has been reported from 1,4-dibromo-2-fluorobenzene (B72686) via nitration. guidechem.com

| Starting Material | Reagents | Product | Yield |

| 1-fluoro-2-nitrobenzene | N-Bromosuccinimide, Acetic Acid | 4-bromo-1-fluoro-2-nitrobenzene | 40.0% |

| 1,4-dibromo-2-fluorobenzene | Ammonium (B1175870) nitrate, Trifluoroacetic acid, Trifluoroacetic anhydride, Dichloromethane | 1,4-dibromo-2-fluoro-5-nitrobenzene | 85% |

Table 1: Examples of Derivatization from Fluoronitrobenzene Precursors chemicalbook.comguidechem.com

Reductive and Oxidative Manipulations in Synthetic Routes

Reductive and oxidative reactions are powerful tools in the synthetic chemist's arsenal, allowing for the interconversion of functional groups. For instance, a nitro group can be reduced to an amino group, which can then be used to direct subsequent reactions or be transformed into other functionalities. nih.govyoutube.com Common reducing agents for nitroarenes include metals like iron, zinc, or tin in the presence of acid, as well as catalytic hydrogenation. youtube.comacs.org

Conversely, an amino group can be oxidized to a nitro group. mdpi.com This transformation can be useful if the amino group is required for a specific synthetic step but the final product requires a nitro group. Various oxidizing agents, such as peracetic acid and sodium perborate, can be employed for this purpose. mdpi.com These reductive and oxidative steps can be strategically incorporated into a multi-step synthesis to achieve the desired substitution pattern and functional group arrangement. nih.gov

Diazotization and Sandmeyer Reactions for Halogen Introduction

The Sandmeyer reaction provides a classic and reliable method for introducing halogens onto an aromatic ring. masterorganicchemistry.comlibretexts.org This two-step process begins with the diazotization of a primary aromatic amine (aniline derivative) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. masterorganicchemistry.comias.ac.in

The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuBr) to replace the diazonium group with a bromine atom. masterorganicchemistry.com This reaction is particularly useful for introducing halogens in positions that are not easily accessible through direct electrophilic halogenation. For the synthesis of this compound, a potential route could involve the diazotization of a suitably substituted bromo-fluoro-nitroaniline, followed by a Sandmeyer reaction to introduce the second bromine atom. For example, the synthesis of 1,4-dibromo-2-fluoro-5-nitrobenzene has been achieved from 4-bromo-5-fluoro-2-nitroaniline (B129579) via a diazotization reaction followed by treatment with copper(II) bromide. guidechem.com

| Starting Aniline | Reagents | Product |

| 4-Bromo-5-fluoro-2-nitroaniline | tert-Butyl nitrite, Copper(II) bromide, Acetonitrile | 1,4-Dibromo-2-fluoro-5-nitrobenzene |

Industrial Scale Preparation Methodologies

The industrial-scale preparation of this compound is predicated on the nitration of 2,4-dibromo-1-fluorobenzene (B74303). This multi-step synthesis begins with the production of the dibrominated feedstock, which is then subjected to nitration to introduce the nitro group at the desired position.

The synthesis of the key intermediate, 2,4-dibromo-1-fluorobenzene, is a critical first step. This compound is primarily used as an intermediate in the production of certain pesticides. innospk.com An established industrial method for the synthesis of similar compounds, such as 2,4-difluoro bromobenzene, involves the bromination of the corresponding difluorobenzene using liquid bromine with iron powder as a catalyst. google.com A similar approach can be applied for the synthesis of 2,4-dibromo-1-fluorobenzene, starting from 1-fluorobenzene. The process would involve the controlled addition of bromine in the presence of a Lewis acid catalyst.

The subsequent and most critical step is the selective nitration of 2,4-dibromo-1-fluorobenzene. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The reaction conditions for the nitration must be carefully controlled to optimize the yield of the desired isomer and minimize the formation of byproducts. Key parameters include the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. Lower temperatures are generally favored to control the exothermic nature of the reaction and to enhance the selectivity.

The following table outlines a plausible industrial-scale process for the nitration of 2,4-dibromo-1-fluorobenzene.

Table 1: Proposed Industrial Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | 1-Fluorobenzene, Bromine (Br₂), Iron (Fe) or Iron(III) bromide (FeBr₃) catalyst | To produce the key intermediate, 2,4-dibromo-1-fluorobenzene. |

| 2 | Nitration | 2,4-Dibromo-1-fluorobenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Introduction of the nitro group onto the aromatic ring. |

| 3 | Work-up | Quenching with ice-water, separation of organic layer | To stop the reaction and separate the crude product from the acid mixture. |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of the synthesis of this compound are governed by the directing effects of the substituents on the aromatic ring during the electrophilic nitration step. The starting material, 2,4-dibromo-1-fluorobenzene, has three substituents: a fluorine atom at position 1, and bromine atoms at positions 2 and 4.

Fluorine is a moderately deactivating but ortho-, para-directing group due to a combination of its strong inductive electron-withdrawing effect and its ability to donate electron density through resonance. libretexts.org Bromine is also a deactivating, ortho-, para-directing group. The interplay of these directing effects determines the position of the incoming nitro group.

The possible sites for nitration on the 2,4-dibromo-1-fluorobenzene ring are positions 3, 5, and 6.

Position 2: This position is ortho to the fluorine atom and the bromine atom at position 3, and meta to the bromine at position 5.

Position 5: This position is para to the bromine at position 2 and ortho to the bromine at position 4.

Position 6: This position is ortho to the fluorine atom and meta to the bromine at position 4.

The directing effects of the substituents can be summarized as follows:

The fluorine at C1 directs ortho (to C2 and C6) and para (to C4, which is blocked).

The bromine at C2 directs ortho (to C1-F and C3) and para (to C5).

The bromine at C4 directs ortho (to C3 and C5) and para (to C1-F, which is blocked).

Based on these effects, the most likely positions for nitration are C3 and C5, as they are activated by two of the halogen substituents. The formation of the desired this compound (nitration at C2) is less favored electronically compared to nitration at other positions. This makes achieving high selectivity a significant challenge.

An alternative theoretical synthetic route could be the double bromination of 4-fluoro-2-nitrobenzene. In this case, the nitro group is a strong deactivating and meta-directing group, while the fluorine is an activating ortho-, para-director. This would likely lead to a different set of isomers and may not be a more efficient route to the desired product.

The following table provides a comparative analysis of the probable outcomes of the nitration of 2,4-dibromo-1-fluorobenzene.

Table 2: Comparative Analysis of Nitration Isomer Formation

| Position of Nitration | Resulting Isomer | Activating/Directing Influences | Predicted Relative Yield |

|---|---|---|---|

| 2 | This compound (Target) | Ortho to F (activating), Ortho to Br (activating), Meta to Br (deactivating) | Minor |

| 5 | 1,3-Dibromo-4-fluoro-5-nitrobenzene | Ortho to Br (activating), Para to Br (activating) | Major |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibromo 4 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of 1,3-Dibromo-4-fluoro-2-nitrobenzene is electron-deficient due to the inductive and resonance effects of the nitro group, making it susceptible to attack by nucleophiles. This reactivity is channeled through the SNAr pathway, a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The structure of this compound presents three potential leaving groups for SNAr reactions: the fluorine atom at position C4 and the bromine atoms at positions C1 and C3. In SNAr reactions, the rate of reaction is typically dependent on the stability of the intermediate Meisenheimer complex, not the strength of the carbon-halogen bond. The attack of a nucleophile occurs at a carbon atom bearing a leaving group.

The fluorine atom at C4 is positioned para to the strongly activating nitro group at C2. The bromine atom at C1 is ortho to the nitro group, while the bromine at C3 is meta. Nucleophilic attack is strongly favored at positions ortho and para to a nitro group. Consequently, substitution is anticipated to occur preferentially at either C1 (displacing bromide) or C4 (displacing fluoride).

Generally, in activated aromatic systems, fluoride (B91410) is a significantly better leaving group than bromide. This is attributed to the high electronegativity of fluorine, which powerfully stabilizes the negative charge of the Meisenheimer intermediate through a strong inductive effect. Therefore, the primary SNAr pathway for this compound is the displacement of the fluorine atom at the C4 position.

The reactivity of the aromatic ring toward nucleophiles is profoundly influenced by its substituents.

Nitro Group: The nitro group at C2 is the principal activating group for SNAr reactions in this molecule. Through its strong electron-withdrawing resonance and inductive effects, it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate and lowering the activation energy for its formation. This activation is most pronounced at the ortho (C1, C3) and para (C4) positions.

Halogen Substituents: The halogen atoms (Br and F) also contribute to the electrophilicity of the ring through their inductive electron withdrawal. However, their activating influence is weaker than that of the nitro group. The exceptional electronegativity of fluorine makes the C4 position highly activated and also makes fluoride an excellent leaving group. The bromine atoms also activate the ring inductively but to a lesser extent than fluorine.

The combined effect of these substituents renders the molecule highly reactive towards a variety of nucleophiles, such as alkoxides, amines, and thiolates.

Regiochemical outcomes in the SNAr reactions of this compound are dictated by the positions of the activating nitro group and the nature of the leaving groups.

The primary site of nucleophilic attack is predicted to be the C4 position . This is due to two synergistic factors:

The C4 position is para to the nitro group, allowing for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the oxygen atoms of the nitro group.

The leaving group at this position is fluoride, which is the most effective leaving group among the halogens in SNAr reactions due to its ability to stabilize the transition state.

A secondary, but less favorable, site for nucleophilic attack is the C1 position . This position is ortho to the nitro group, which also provides significant stabilization for the intermediate. However, the leaving group is bromide, which is less readily displaced than fluoride. Additionally, nucleophilic attack at the C1 position may experience greater steric hindrance from the adjacent bromine and nitro groups compared to the attack at C4. The bromine at C3 is meta to the nitro group and is therefore not significantly activated, making its displacement highly unlikely under typical SNAr conditions.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position of Attack | Leaving Group | Activating Group Position | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| C4 | Fluoride | para to -NO₂ | Highest | Strong activation by nitro group; Fluoride is an excellent leaving group. |

| C1 | Bromide | ortho to -NO₂ | Moderate | Good activation by nitro group, but bromide is a poorer leaving group than fluoride. |

| C3 | Bromide | meta to -NO₂ | Very Low | Position is not activated by the nitro group. |

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be reduced to an amino group, yielding 2,6-Dibromo-3-fluoroaniline. This transformation is a valuable step in the synthesis of more complex molecules, such as dyes and pharmaceuticals. The key challenge is to achieve this reduction selectively without causing dehalogenation.

Several methods are available for the reduction of aromatic nitro groups. sigmaaldrich.com

Catalytic Hydrogenation: This is a common method for reducing nitro groups using hydrogen gas (H₂) and a metal catalyst. Typical catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. sigmaaldrich.com While often efficient for nitro reduction, catalytic hydrogenation carries a significant risk of hydrodehalogenation, where the C-Br and C-F bonds are also cleaved, leading to a mixture of undesired byproducts. The C-Br bonds are particularly susceptible to this side reaction.

Metal/Acid Reductions: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). rsc.org These systems are robust and effective for nitro group reduction. For instance, the Bechamp reduction uses iron filings and an acid. These conditions are generally compatible with aryl halides, making them suitable for the selective reduction of this compound.

To avoid the loss of the halogen atoms, specific chemoselective reduction methods are preferred.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Fe/C) or ammonium (B1175870) formate (B1220265) can selectively reduce the nitro group while preserving halogen substituents. chemicalbook.com

Sulfide (B99878) Reductions (Zinin Reduction): The use of sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in an aqueous or alcoholic solution is a mild and selective method for reducing nitro groups, particularly in polynitro compounds. google.com This method is well-suited for substrates containing sensitive functional groups like halogens.

Metal-Mediated Reductions in Neutral Conditions: Using zinc or magnesium powder with a mild proton source like ammonium chloride or hydrazine glyoxylate (B1226380) can effectively reduce the nitro group at room temperature without causing hydrogenolysis of the C-X bonds. chemicalbook.com These methods are advantageous due to their mild conditions and high selectivity.

Table 2: Comparison of Reduction Methods for this compound

| Reagent/System | Expected Outcome | Selectivity for Nitro Group | Potential Side Reactions |

|---|---|---|---|

| H₂ / Pd/C | Reduction of -NO₂ to -NH₂ | Low to Moderate | High risk of debromination and defluorination. |

| Fe / HCl | Reduction of -NO₂ to -NH₂ | High | Generally compatible with aryl halides. |

| SnCl₂ / HCl | Reduction of -NO₂ to -NH₂ | High | Generally compatible with aryl halides. |

| Na₂S / H₂O (Zinin) | Reduction of -NO₂ to -NH₂ | Very High | Excellent chemoselectivity for nitro group over halogens. |

| Zn / NH₄Cl | Reduction of -NO₂ to -NH₂ | Very High | Mild conditions, preserves halogen substituents. chemicalbook.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of three halogen atoms (two bromine, one fluorine) on the benzene ring makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. libretexts.org The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

Palladium-catalyzed reactions like the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings are powerful tools for creating C-C bonds. libretexts.orglibretexts.org For substrates with multiple halides, such as this compound, the key challenge is achieving regioselectivity. The relative reactivity of aryl halides in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the two C-Br bonds in the target molecule are expected to be significantly more reactive than the C-F bond.

Studies on similar molecules, such as 1,4-dibromo-2-nitrobenzene, have demonstrated that selective mono-arylation can be achieved. researchgate.net In the case of this compound, initial coupling would be expected to occur at one of the C-Br bonds. The relative reactivity of the two bromine atoms—at C1 and C3 (both ortho to the nitro group)—would be influenced by steric hindrance and subtle electronic differences. The C1-Br bond is flanked by the nitro group and the C6-H, while the C3-Br bond is positioned between the nitro group and the fluorine atom. The specific choice of catalyst, ligands, and reaction conditions can be tuned to favor substitution at one site over the other. nih.gov For instance, bulky ligands on the palladium catalyst can direct the reaction to the less sterically hindered position.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Coupling Site | Relative Reactivity | Rationale |

|---|---|---|

| C1-Br | High | C-Br bond is much more reactive than C-F. Oxidative addition is a key step. nobelprize.org |

| C3-Br | High | C-Br bond is much more reactive than C-F. nobelprize.org |

The general catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound (activated by a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net

The Sonogashira coupling, which joins terminal alkynes with aryl halides, is another important palladium-catalyzed transformation, typically co-catalyzed by a copper(I) salt. nasa.gov Similar to other cross-coupling reactions, the reactivity of this compound in Sonogashira coupling is expected to be dominated by the C-Br bonds. It is a well-established method for creating aryl-alkyne bonds. nasa.gov

Chemoselective Sonogashira couplings on di- or polyhalogenated aromatic compounds have been successfully demonstrated. For example, research on dihalopyridines has shown that selective mono-alkynylation is feasible, allowing for the stepwise functionalization of the molecule. libretexts.org Applying this to this compound, a single alkyne group could be introduced at either the C1 or C3 position by carefully controlling the stoichiometry and reaction conditions. Subsequent reaction at the second C-Br bond could then be used to introduce a different partner, leading to unsymmetrically substituted products.

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, is often achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination. These reactions have become indispensable for synthesizing pharmaceuticals, agrochemicals, and materials. researchgate.net While specific data on this compound is scarce, the principles of C-X bond reactivity remain the same. The C-Br bonds would serve as the primary reaction sites for coupling with amines, alcohols, or thiols.

However, for this particular substrate, an alternative pathway for C-heteroatom bond formation exists: nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the ring for SNAr, particularly at the C4 position where the fluorine atom is located. mdpi.com This reaction often proceeds without a metal catalyst and can be more efficient than cross-coupling for forming C-N and C-O bonds if the nucleophile is sufficiently strong. mdpi.com The choice between a Pd-catalyzed coupling at a C-Br site and an SNAr reaction at the C-F site would depend on the desired product and the nature of the nucleophile.

Electrophilic Reactivity and Aromatic Activation/Deactivation Effects

The susceptibility of an aromatic ring to electrophilic attack is governed by the electronic properties of its substituents. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

In this compound, all four substituents are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution.

Nitro Group (-NO₂): This is one of the most powerful deactivating groups due to its strong inductive (-I) and resonance (-M) effects. It strongly withdraws electron density from the ring, making it much less nucleophilic than benzene. tardigrade.inck12.org

Halogens (-Br, -F): Halogens are also deactivating because their inductive electron-withdrawing effect (-I) outweighs their resonance electron-donating effect (+M). libretexts.org

Due to the presence of these four deactivating groups, the benzene ring of this compound is extremely electron-poor and highly resistant to electrophilic attack. youtube.com Any electrophilic substitution, if it were to occur under extremely harsh conditions, would be directed by the powerful nitro group to the C5 position, which is meta to the nitro group and avoids placing a positive charge adjacent to it in the reaction intermediate. chemguide.co.uk

Conversely, the strong electron-withdrawing nature of the nitro group makes the ring highly activated for nucleophilic aromatic substitution (SNAr) . youtube.com The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, especially when the nucleophilic attack occurs at a position ortho or para to it. stackexchange.comstackexchange.com

In this compound:

The fluorine atom at C4 is para to the nitro group.

The bromine atoms at C1 and C3 are ortho to the nitro group.

The C-F bond is highly polarized, and fluorine is an excellent leaving group in SNAr reactions when activated by an ortho or para nitro group. askfilo.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored at the highly electrophilic carbon attached to the very electronegative fluorine atom. askfilo.com Therefore, the most probable site for nucleophilic aromatic substitution is the C4 position.

Table 2: Summary of Aromatic Activation/Deactivation Effects

| Reaction Type | Ring Activity | Rationale | Most Probable Site |

|---|---|---|---|

| Electrophilic Substitution | Strongly Deactivated | Combined -I/-M effects of NO₂ and -I effects of Br, F. tardigrade.in | C5 (meta to NO₂) |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is key to predicting and controlling the reaction outcomes.

Intermediates in Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed reactions proceeds through well-defined intermediates. libretexts.orgnobelprize.org For a Suzuki-Miyaura reaction at one of the C-Br bonds of this compound, the key steps and intermediates are:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a square planar Pd(II) intermediate, (Ar)Pd(II)(Br)L₂ (where Ar is the substituted benzene ring and L is a ligand). researchgate.net

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a new (Ar)Pd(II)(R)L₂ intermediate. nobelprize.org

Reductive Elimination: The two organic groups (Ar and R) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle. researchgate.net

Intermediates in Nucleophilic Aromatic Substitution: The mechanism of SNAr reactions is fundamentally different and does not involve a metal catalyst. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex . youtube.comnih.gov For the reaction of this compound with a nucleophile (Nu⁻) at the C4 position:

Addition Step: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a σ-complex. This intermediate is negatively charged and is stabilized by resonance, with the charge delocalized over the ring and, most importantly, onto the oxygen atoms of the para-nitro group. stackexchange.com This initial addition is generally the rate-determining step. askfilo.commdpi.com

Elimination Step: The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final substitution product. This step is typically fast.

The ability of the nitro group to delocalize the negative charge of the Meisenheimer complex is the primary reason for the high reactivity of this substrate in nucleophilic aromatic substitution. youtube.com

Role of Steric and Electronic Effects on Reaction Pathways

The chemical reactivity of this compound is predominantly dictated by the interplay of steric and electronic effects exerted by its substituents. These factors govern the susceptibility of the aromatic ring to nucleophilic attack and determine the regioselectivity of substitution reactions. The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), a process facilitated by the presence of the strongly electron-withdrawing nitro group.

Electronic Effects:

The nitro group (-NO₂) at the C-2 position is a powerful electron-withdrawing group, both through inductive effects and resonance. This group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. hope.edu The activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the fluorine atom is at the C-4 position (para to the nitro group), and one of the bromine atoms is at the C-1 position (ortho to the nitro group).

The fluorine atom, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the carbon atom to which it is attached. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, making the C-F bond the most susceptible to nucleophilic attack among the halogens. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electron-deficient and thus a better target for nucleophiles.

Steric Effects:

Steric hindrance plays a significant role in determining the accessibility of the reaction centers to incoming nucleophiles. In this compound, the substituents are positioned in a way that creates a sterically crowded environment around the nitro group. The bromine atom at C-1 and the other bromine atom at C-3 are ortho to the nitro group and to each other, respectively. This arrangement can sterically hinder the approach of bulky nucleophiles to the C-1 bromine.

The fluorine atom at C-4 is relatively less sterically hindered compared to the bromine at C-1. This, combined with the strong electronic activation from the para-nitro group, makes the C-4 position the most likely site for nucleophilic substitution, especially with larger nucleophiles.

Regioselectivity of Reaction Pathways:

The combination of these steric and electronic effects leads to a high degree of regioselectivity in the reactions of this compound. The fluorine atom at the C-4 position is the most probable leaving group in a nucleophilic aromatic substitution reaction. This is due to the strong activation by the para-nitro group and the inherent reactivity of the C-F bond in SNAr reactions.

For instance, in reactions with phenoxides to form substituted benzofurans, the nucleophilic attack would preferentially occur at the C-4 position, leading to the displacement of the fluoride ion. The subsequent intramolecular cyclization would then proceed. The bromine atoms, being less reactive as leaving groups and in more sterically congested positions, are less likely to be substituted under typical SNAr conditions.

The following table summarizes the influence of steric and electronic effects on the potential substitution sites in this compound.

| Position | Substituent | Electronic Effect on S | Steric Hindrance | Predicted Reactivity |

| C-1 | Bromine | Activated (ortho to -NO₂) | High (flanked by -NO₂ and C-Br) | Low to Moderate |

| C-3 | Bromine | Less Activated (meta to -NO₂) | Moderate (adjacent to C-F and C-Br) | Low |

| C-4 | Fluorine | Highly Activated (para to -NO₂) | Low | High |

Detailed Research Findings:

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of SNAr on analogous polyhalogenated nitroaromatics strongly support the predicted reactivity. Studies on related compounds, such as 1-bromo-2-fluoro-4-nitrobenzene, show that the fluorine atom is readily displaced by various nucleophiles. researchgate.net The presence of an additional bromine atom at the C-3 position in the target molecule would further increase the steric hindrance around the C-1 and C-2 positions, reinforcing the preference for substitution at the C-4 position.

In the synthesis of complex heterocyclic structures like benzofurans, the regioselective displacement of the fluorine atom is a critical step. The reaction of this compound with a substituted phenol (B47542), for example, would be expected to proceed via the formation of a diaryl ether intermediate through the displacement of the fluoride. This is followed by a subsequent cyclization step. The electronic nature of the substituents on the nucleophilic phenol can also influence the reaction rate, with electron-donating groups on the phenol generally increasing its nucleophilicity and accelerating the reaction.

Spectroscopic and Structural Characterization for Research Purposes

Vibrational Spectroscopy: Infrared (IR) and Raman Studies4.2.1. Characteristic Vibrational Frequencies of Nitro and Halogen Groups 4.2.2. Conformational Insights from Vibrational Analysis

Further research in specialized, non-public chemical databases or new scholarly publications may be required to obtain the specific data for 1,3-Dibromo-4-fluoro-2-nitrobenzene.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Comprehensive mass spectrometry data, including detailed fragmentation patterns for this compound, is not extensively documented in publicly accessible research. Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pathways upon ionization. A typical mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic of a compound containing two bromine atoms. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂), bromine atoms (Br), and other characteristic fragments, providing a unique fingerprint for the molecule's structure. Without specific experimental data, a definitive analysis of its fragmentation behavior remains speculative.

Theoretical and Computational Chemistry of 1,3 Dibromo 4 Fluoro 2 Nitrobenzene

Electronic Structure and Quantum Chemical Analysis

The electronic behavior of a molecule is fundamental to understanding its chemical properties. Through various computational lenses, we can dissect the distribution of electrons and predict regions of reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 1,3-Dibromo-4-fluoro-2-nitrobenzene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine its ground state properties. These calculations provide optimized bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional arrangement of the atoms. While specific data for this exact isomer is scarce, general trends observed in related halo-nitrobenzenes suggest that the nitro group and halogen substituents significantly influence the geometry of the benzene (B151609) ring.

Table 1: Predicted Ground State Geometrical Parameters (Illustrative) (Note: This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific literature data for this compound is not available.)

| Parameter | Predicted Value |

|---|---|

| C-C bond lengths (ring) | 1.38 - 1.40 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C-Br bond lengths | ~1.89 Å |

| C-F bond length | ~1.35 Å |

| C-N-O bond angle | ~118° |

| O-N-O bond angle | ~124° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the electron-withdrawing nature of the nitro group and the halogens would lower the energies of both the HOMO and LUMO. The HOMO is expected to be distributed over the benzene ring and the bromine atoms, while the LUMO is likely to be localized on the nitro group. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide further insights into the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface. In the MEP map of this compound, the most negative potential (typically colored red) would be located over the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. Positive potential regions (colored blue) are expected around the hydrogen atoms of the benzene ring and potentially a region of positive potential on the bromine atoms known as a "sigma-hole," which can participate in halogen bonding. These maps are invaluable for predicting intermolecular interactions.

Atomic Charge Distribution Analysis

Analysis of the distribution of atomic charges provides a quantitative measure of the electron distribution in a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. In this compound, the oxygen and nitrogen atoms of the nitro group, as well as the fluorine atom, are expected to carry negative charges due to their high electronegativity. The carbon atom attached to the nitro group and the bromine atoms would likely exhibit positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the rotation of the nitro group relative to the benzene ring. A potential energy surface scan, performed by systematically changing the dihedral angle between the nitro group and the ring, would reveal the most stable conformation. Steric hindrance between the nitro group and the adjacent bromine atom would likely result in a non-planar arrangement being the most stable, where the nitro group is twisted out of the plane of the benzene ring.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be computed and are expected to be in good agreement with experimental values. Ultraviolet-Visible (UV-Vis) electronic transitions can also be predicted using methods like Time-Dependent DFT (TD-DFT), providing information about the molecule's absorption properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Modeling of Reaction Pathways and Transition States

The prediction and understanding of reaction mechanisms involving this compound rely heavily on computational quantum chemistry. Density Functional Theory (DFT) and ab initio methods are powerful tools to model the potential energy surfaces of its reactions, allowing for the characterization of transition states and the elucidation of reaction pathways.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for nitro-activated aryl halides, computational modeling can provide invaluable insights. Theoretical calculations can determine the activation energies for the substitution at different positions on the aromatic ring, predicting the most likely site of attack by a nucleophile. The modeling would involve locating the Meisenheimer complex, a key intermediate in many SNAr reactions, and the transition states leading to and from this intermediate. The relative energies of these structures would dictate the reaction kinetics and regioselectivity.

Computational studies on similar polysubstituted nitrobenzenes have demonstrated that the presence of multiple halogens and a nitro group can significantly influence the stability of transition states and intermediates through a combination of inductive and resonance effects. In the case of this compound, theoretical models would need to account for the steric hindrance imposed by the bromine atoms adjacent to the nitro group, which could affect the approach of a nucleophile and the geometry of the transition state.

Table 1: Hypothetical Computationally Modeled Parameters for SNAr Reaction Pathways of this compound

| Reaction Coordinate | Parameter | Calculated Value (kcal/mol) |

| Nucleophilic Attack at C1 | Activation Energy (TS1) | +18.5 |

| Energy of Meisenheimer Complex | +5.2 | |

| Activation Energy (TS2) | +10.1 | |

| Nucleophilic Attack at C3 | Activation Energy (TS1) | +20.3 |

| Energy of Meisenheimer Complex | +7.8 | |

| Activation Energy (TS2) | +9.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be determined through mechanistic modeling. Actual values would require specific computational studies.

Intermolecular Interactions and Non-Covalent Bonding Phenomena (e.g., Halogen Bonding)

The arrangement of substituents on the this compound ring creates distinct regions of positive and negative electrostatic potential, predisposing it to a variety of intermolecular interactions. Of particular interest is the phenomenon of halogen bonding, a directional, non-covalent interaction where a halogen atom acts as an electrophilic species.

The bromine atoms in this compound, influenced by the electron-withdrawing nitro and fluoro groups, are expected to possess a region of positive electrostatic potential, known as a σ-hole, on the outer side of the C-Br bond. This positive region can interact favorably with electron-rich sites on neighboring molecules, such as the oxygen atoms of the nitro group, lone pairs on solvent molecules, or π-systems of other aromatic rings.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are instrumental in identifying and characterizing these weak interactions. These analyses can reveal the presence of bond critical points between interacting atoms and visualize the regions of weak attraction, providing evidence for halogen bonding and other non-covalent interactions like hydrogen bonds and π-stacking.

Table 2: Predicted Non-Covalent Interaction Parameters for a this compound Dimer

| Interaction Type | Interacting Atoms | Predicted Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| Halogen Bond | Br···O(nitro) | 3.10 | -2.5 |

| Halogen Bond | Br···F | 3.25 | -1.8 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.80 | -1.2 |

Note: The data in this table is based on theoretical predictions for a hypothetical dimer and illustrates the expected nature of non-covalent interactions. Precise values would necessitate dedicated computational analysis.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Substituted Aromatic Derivatives

There is no specific information available detailing the use of 1,3-Dibromo-4-fluoro-2-nitrobenzene as a precursor for other substituted aromatic derivatives.

Role in the Construction of Advanced Heterocyclic Compounds

Specific examples of this compound being used to construct advanced heterocyclic compounds are not found in the reviewed literature.

Intermediate in the Synthesis of Building Blocks for Advanced Materials and Polymers Research

The role of this compound as an intermediate for building blocks in materials and polymer research is not specifically documented.

Design and Synthesis of Research Probes Incorporating the Dihalofluoronitrobenzene Scaffold

There are no available research findings on the design and synthesis of research probes specifically incorporating the this compound scaffold.

Q & A

Q. What synthetic routes are most effective for preparing 1,3-Dibromo-4-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of fluorobenzene derivatives. Key steps include:

- Bromination : Use Br₂ with FeBr₃ as a catalyst under controlled temperature (0–5°C) to avoid over-bromination .

- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, ensuring regioselectivity by leveraging the directing effects of existing substituents .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor via TLC and HPLC (>95% purity threshold) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic proton environment (e.g., deshielded peaks for nitro and bromo groups) and coupling constants help assign substituent positions. For example, the fluorine atom induces distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 315.83 for C₆H₂Br₂FNO₂⁺).

- IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹) and C-Br stretches (~600 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in amber glass containers at 2–8°C under inert gas (Ar/N₂) to prevent decomposition.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and identify reactive sites. The nitro group’s strong electron-withdrawing effect activates the para position for NAS .

- Experimental Validation : React with amines (e.g., aniline) under varying conditions (polar aprotic solvents, elevated temps). Monitor kinetics via HPLC to compare substitution rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectra .

Q. How can researchers design derivatives of this compound for targeted biological activity?

- Methodological Answer :

- SAR Studies : Replace bromine with bioisosteres (e.g., CF₃) to modulate lipophilicity. Test derivatives in enzyme inhibition assays (e.g., kinase profiling) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial targets) .

Contradiction Analysis

- Example : Conflicting reports on thermal stability.

- Resolution : Perform thermogravimetric analysis (TGA) under inert atmosphere. Compare decomposition onset temperatures across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.